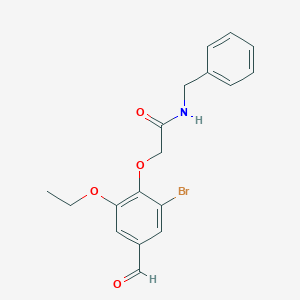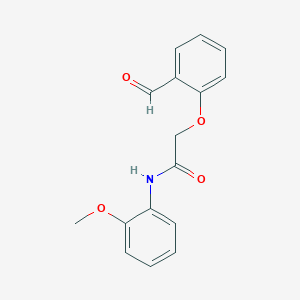![molecular formula C24H23N3O2 B307646 7-{(4-Methoxyphenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B307646.png)
7-{(4-Methoxyphenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-{(4-Methoxyphenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol is a chemical compound with potential applications in scientific research. This compound is also known as MQ and is a member of the quinoline family of compounds. MQ has been the subject of scientific research due to its potential therapeutic properties and its ability to interact with biological systems.
Mécanisme D'action
The mechanism of action of MQ is not fully understood. However, it is believed that MQ interacts with biological systems by binding to specific receptors or enzymes. This interaction can lead to changes in cellular signaling pathways, which can ultimately lead to the observed biological effects of MQ.
Biochemical and Physiological Effects:
MQ has been shown to have a variety of biochemical and physiological effects. These effects include the inhibition of inflammation, the induction of cell death in cancer cells, and the inhibition of microbial growth. MQ has also been shown to have antioxidant properties, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
MQ has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized. Additionally, MQ has been shown to have a low toxicity profile, which makes it a safe compound to use in laboratory experiments. However, one limitation of MQ is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on MQ. One area of research is the development of MQ-based therapies for the treatment of neurological disorders, such as Alzheimer's disease. Another area of research is the development of MQ-based therapies for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of MQ and its potential applications in scientific research.
Méthodes De Synthèse
MQ can be synthesized using a variety of methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of chemical reactions to create MQ from starting materials. Biosynthesis involves the use of living organisms to create MQ. Both methods have been used to create MQ in the laboratory.
Applications De Recherche Scientifique
MQ has been the subject of scientific research due to its potential therapeutic properties. MQ has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. MQ has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease.
Propriétés
Nom du produit |
7-{(4-Methoxyphenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol |
|---|---|
Formule moléculaire |
C24H23N3O2 |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
7-[(4-methoxyphenyl)-[(6-methylpyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol |
InChI |
InChI=1S/C24H23N3O2/c1-15-5-4-6-21(25-15)27-22(17-9-12-19(29-3)13-10-17)20-14-11-18-8-7-16(2)26-23(18)24(20)28/h4-14,22,28H,1-3H3,(H,25,27) |
Clé InChI |
AZRSNEKCPHXKFJ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(C2=CC=C(C=C2)OC)C3=C(C4=C(C=CC(=N4)C)C=C3)O |
SMILES canonique |
CC1=NC(=CC=C1)NC(C2=CC=C(C=C2)OC)C3=C(C4=C(C=CC(=N4)C)C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2,6-Dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B307563.png)
![(5Z)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307564.png)
![(5Z)-5-(anthracen-9-ylmethylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307565.png)
![2-[7-Butanoyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chloro-6-methoxyphenyl butanoate](/img/structure/B307567.png)
![[6-(2-chloro-6-fluorophenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl](phenyl)methanone](/img/structure/B307568.png)
![2-[4-bromo-2-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]-N-phenylacetamide](/img/structure/B307573.png)
![4-(2-hydroxyethoxy)-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B307576.png)


![4-[(2-bromo-4-hydroxy-5-methoxyphenyl)(5-hydroxy-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-methyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B307584.png)
![6-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one](/img/structure/B307585.png)
![2-{4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-methoxyphenoxy}-N-phenylacetamide](/img/structure/B307586.png)
![(2E)-2-{[2-(dimethylamino)-6-oxo-4-phenyl-6H-1,3-oxazin-5-yl]methylidene}hydrazinecarbothioamide](/img/structure/B307587.png)
![7-Butyryl-3-(methylthio)-6-pyridin-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307589.png)